molecular formula C38H57N9O9S B11828508 Dde Biotin-PEG4-Picolyl Azide

Dde Biotin-PEG4-Picolyl Azide

Cat. No.: B11828508
M. Wt: 816.0 g/mol
InChI Key: DCSHIGVYFAFOCE-RHLYCORQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dde Biotin-PEG4-Picolyl Azide is synthesized through a series of chemical reactions that involve the incorporation of a biotin moiety, a polyethylene glycol (PEG) spacer, and a picolyl azide group. The synthesis typically involves:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a reagent grade for research purposes .

Chemical Reactions Analysis

Types of Reactions

Dde Biotin-PEG4-Picolyl Azide primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various biochemical applications .

Mechanism of Action

The mechanism of action of Dde Biotin-PEG4-Picolyl Azide involves its ability to undergo click chemistry reactions. The picolyl azide moiety chelates copper(I) ions, which accelerates the CuAAC reaction. This results in the formation of stable triazole linkages between the azide and alkyne groups . The Dde protecting group allows for the efficient release of captured biotinylated molecules from streptavidin under mild conditions with hydrazine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dde Biotin-PEG4-Picolyl Azide is unique due to its combination of a cleavable Dde protecting group, a hydrophilic PEG spacer, and a picolyl azide moiety. This combination enhances its solubility, reactivity, and versatility in various biochemical applications .

Properties

Molecular Formula

C38H57N9O9S

Molecular Weight

816.0 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]imino-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C38H57N9O9S/c1-38(2)21-30(48)35(31(49)22-38)28(40-11-9-34(51)44-27-8-7-26(42-23-27)24-43-47-39)10-13-53-15-17-55-19-20-56-18-16-54-14-12-41-33(50)6-4-3-5-32-36-29(25-57-32)45-37(52)46-36/h7-8,23,29,32,36,48H,3-6,9-22,24-25H2,1-2H3,(H,41,50)(H,44,51)(H2,45,46,52)/t29-,32-,36-/m0/s1

InChI Key

DCSHIGVYFAFOCE-RHLYCORQSA-N

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCC(=O)NC2=CN=C(C=C2)CN=[N+]=[N-])CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)O)C

Origin of Product

United States

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